![molecular formula C10H10F2O2 B2813302 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane CAS No. 2408974-62-7](/img/structure/B2813302.png)
2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H10F2O . It is also known by other names such as o-Cresol glycidyl ether, 3-(2-Methylphenoxy)-1,2-epoxypropane, and Glycidyl 2-methylphenyl ether .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a 2,4-difluoro-5-methylphenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane” are not fully detailed in the sources I found. The molecular weight is reported to be 184.18 .Aplicaciones Científicas De Investigación
Synthesis of Polyfluorinated and Polyfunctionalized Polymers
The compound 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane is utilized in the synthesis of advanced polymeric materials due to its unique structure that allows for the introduction of fluorinated and functionalized segments into polymer chains. For example, a study describes the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy) methyl]oxirane}, showcasing the potential of such molecules in creating polymers with specific properties, such as high resistance to solvents, oils, and fuels, and exceptional thermal stability. This process involves nucleophilic substitution reactions followed by ring-opening polymerization, indicating the versatility of oxirane derivatives in polymer chemistry (Li Zhan-xiong, 2012).
Analytical Applications
Chiral Resolution of Amines
The derivative (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a novel chiral resolution reagent for α-chiral primary and secondary amines. Its utility in regioselective ring-opening reactions facilitates the straightforward analysis of scalemic mixtures of amines, demonstrating the importance of such oxirane derivatives in analytical chemistry, especially in the determination of enantiomeric excess (ee) of chiral amines through diastereomeric product formation easily identified by NMR and HPLC techniques (Sergi Rodríguez-Escrich et al., 2005).
Material Enhancement Applications
Electrochromic Material Development
The synthesis of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane and its polymerization to produce materials like poly(hydroxymethylated-3,4-ethylenedioxylthiophene) demonstrates the role of oxirane derivatives in enhancing the electrochromic properties of polymers. These materials exhibit significant improvements in terms of contrast ratios, coloration efficiencies, and response times, indicating the potential of oxirane derivatives in developing advanced electrochromic devices (Shimin Zhang et al., 2014).
Chemical Reactivity and Catalysis
Copper-Catalyzed Tandem Reactions
The ability of 2-((o-iodophenoxy)methyl)oxiranes to undergo CuBr-catalyzed tandem reactions, leading to the formation of 2-substituted-1,4-benzodioxanes, highlights the chemical reactivity and utility of oxirane derivatives in organic synthesis. This process involves a ring-opening reaction followed by intramolecular C-O cross-coupling cyclization, demonstrating the role of oxiranes in facilitating complex molecular transformations (Yunyun Liu & W. Bao, 2010).
Propiedades
IUPAC Name |
2-[(2,4-difluoro-5-methylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAMVLQPPGUWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)
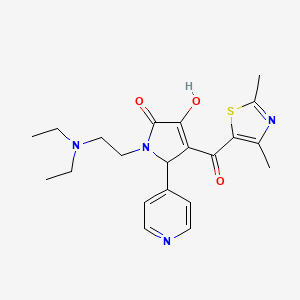
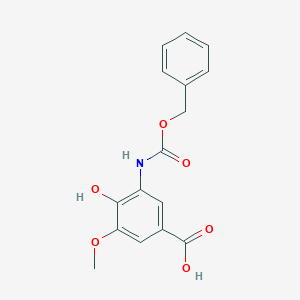
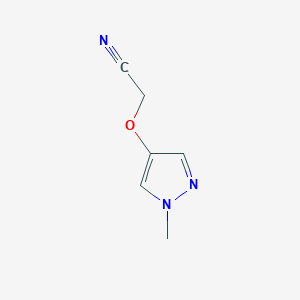
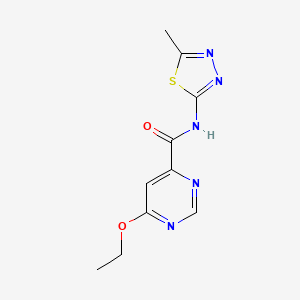
![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)
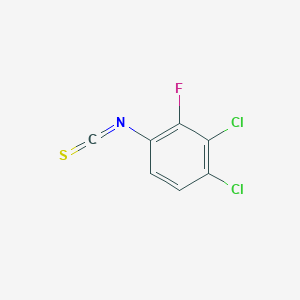
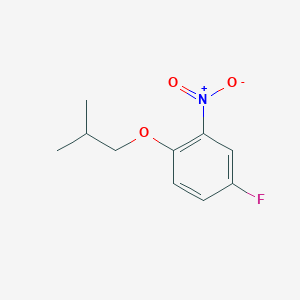
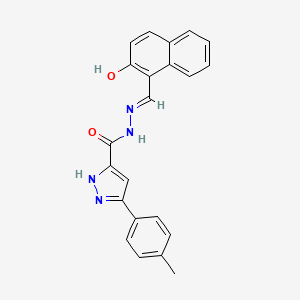
![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
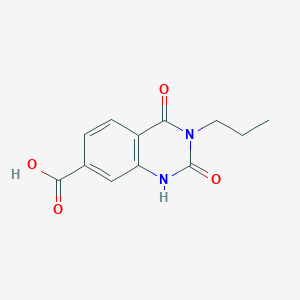
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
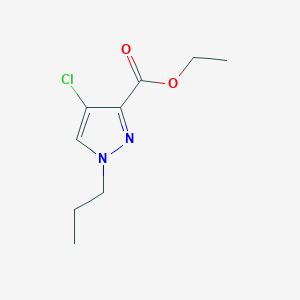
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)